![molecular formula C19H18N4OS B4192021 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole
Vue d'ensemble
Description
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazole-based indole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole have been studied in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole in lab experiments is its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, the development of new synthesis methods and modifications to the chemical structure could improve its solubility and bioavailability, making it more suitable for drug development.
Applications De Recherche Scientifique
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. The compound has been tested against several cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
3-[4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-23-18(16-13-20-17-10-6-5-9-15(16)17)21-22-19(23)25-12-11-24-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTUPNYPYDKAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




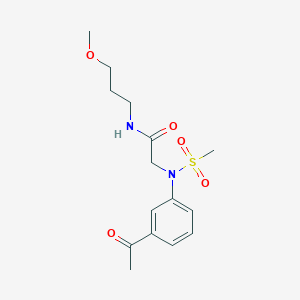
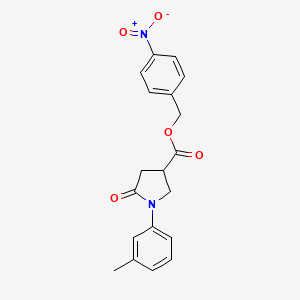
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide](/img/structure/B4191963.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4191965.png)
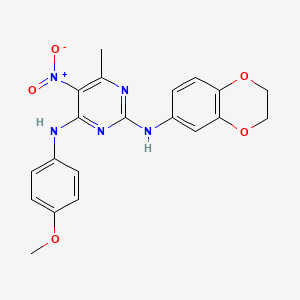
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4191981.png)
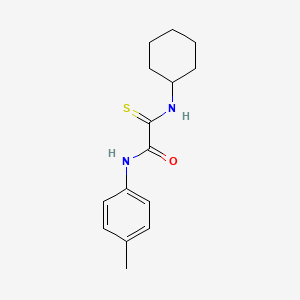
![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
![3-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192015.png)
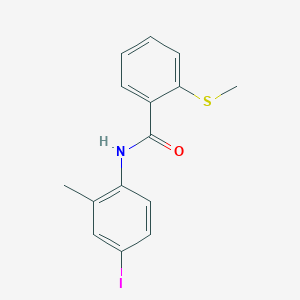
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4192023.png)
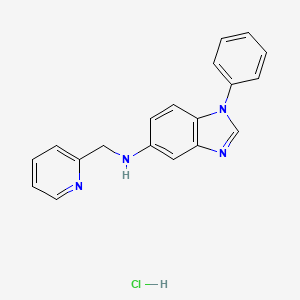
![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)